Risuteganib Risuteganib Risuteganib is under investigation in clinical trial NCT02348918 (Phase 2 Randomized Clinical Trial of Luminate® as Compared to Avastin® in the Treatment of Diabetic Macular Edema).
Brand Name: Vulcanchem
CAS No.: 1307293-62-4
VCID: VC0541475
InChI: InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
SMILES: CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Molecular Formula: C22H39N9O11S
Molecular Weight: 637.7 g/mol

Risuteganib

CAS No.: 1307293-62-4

Cat. No.: VC0541475

Molecular Formula: C22H39N9O11S

Molecular Weight: 637.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Risuteganib - 1307293-62-4

CAS No. 1307293-62-4
Molecular Formula C22H39N9O11S
Molecular Weight 637.7 g/mol
IUPAC Name (2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
Standard InChI Key MYZAXBZLEILEBR-RVFOSREFSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
SMILES CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Canonical SMILES CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Appearance White to off-white solid powder

Chemical Properties and Structure

Risuteganib, also known by its research designation ALG-1001, is a synthetic RGD-class peptide developed for ophthalmic applications. The compound has been formulated for intravitreal administration to directly target affected retinal tissues.

Molecular Characteristics

PropertyValue
Average Molecular Weight637.67 Da
Monoisotopic Mass637.248974286 Da
Chemical FormulaC₂₂H₃₉N₉O₁₁S
ClassificationSynthetic peptide
Alternative NamesLuminate®, ALG-1001

Risuteganib's peptide structure enables it to interact with specific cellular targets in the retina, particularly within the retinal pigment epithelium (RPE) layer . This targeted interaction is critical to its mechanism of action and therapeutic efficacy in retinal diseases.

Mechanism of Action

Integrin Regulation

Risuteganib functions as an integrin regulator, suppressing multiple integrin subunits including those associated with pro-angiogenic integrins: αvβ3, αvβ5, and α5β1 . This integrin modulation may explain its diverse effects on retinal tissues and its potential application across multiple retinal conditions.

Mitochondrial Function Protection

Research indicates that risuteganib has a profound effect on mitochondrial function, which appears central to its therapeutic benefits. Studies have demonstrated that the compound enhances mitochondrial basal, maximal, and ATP-related respirations of RPE cells in a dose-dependent manner . These improvements in mitochondrial bioenergetics help maintain cellular viability under oxidative stress conditions that are characteristic of retinal diseases.

Pyruvate Dehydrogenase Kinase Inhibition

Further exploration of risuteganib's mechanism of action has revealed that it inhibits pyruvate dehydrogenase kinase (PDK), specifically PDK1, which is responsive to hypoxia-inducible factor 1 alpha (HIF-1α) . This inhibition reduces the phosphorylation of pyruvate dehydrogenase (PDH), allowing PDH to remain in its active unphosphorylated form. Consequently, oxidative phosphorylation metabolism is maintained, providing a molecular explanation for risuteganib's ability to support mitochondrial activity and protect RPE cells against oxidative stress .

Cytoprotective Properties

Under induced oxidative stress conditions, risuteganib has demonstrated significant cytoprotective properties in multiple retinal cell culture models . Research using ARPE-19 cells challenged with tert-Butyl Hydroperoxide (tBHP) showed that 24-hour risuteganib pretreatment significantly rescued cells from oxidative stress as measured by WST-1 assay (p<0.05) and Caspase 3/7 apoptosis assay (p<0.01) .

Clinical Research and Development

Phase 2a Clinical Trial Results

A pivotal phase 2a clinical trial evaluated risuteganib in patients with non-exudative AMD. This prospective, randomized, double-masked, sham-controlled, multicenter study enrolled 45 subjects (29 in the risuteganib group and 16 in the sham group) .

ParameterRisuteganib GroupSham GroupP-value
Mean age at baseline75.9 years78.8 years-
Mean BCVA at baseline64.4 letters67.1 letters-
Subjects with ≥8 letters BCVA gain48% (at Week 28)7% (at Week 12)0.013
Subjects with ≥15 letters BCVA gain20% (at Week 28)0% (at Week 12)-

The primary endpoint was the proportion of subjects with a gain of ≥8 letters of vision with two risuteganib injections versus one sham treatment. This endpoint was successfully met, with 48% of patients in the risuteganib arm at week 28 demonstrating significant vision improvement compared to only 7% in the sham group at week 12 (p=0.013) .

Additional analyses found that 32% of patients in the risuteganib group experienced at least 10 letters of improvement, while 20% experienced at least 15 letters of improvement, compared with 7.1% and 0% in the sham group, respectively .

FDA Special Protocol Assessment Agreement

Therapeutic Applications

Non-exudative (Dry) Age-Related Macular Degeneration

The primary focus of risuteganib's clinical development has been non-exudative AMD, a condition characterized by the gradual deterioration of the macula leading to central vision loss. Current treatment options for dry AMD are extremely limited, making risuteganib's potential particularly significant. The compound appears to be most effective when administered before geographic atrophy develops, treating patients approximately 5 to 7 years before this advanced stage of disease .

Wet Age-Related Macular Degeneration

Beyond dry AMD, risuteganib is also being investigated for potential applications in treating wet AMD. Comparative studies with bevacizumab (Avastin®) have suggested that risuteganib affects AMD retinal pigment epithelium (RPE) cybrid cells differently, with risuteganib demonstrating superior anti-apoptotic properties that may be particularly beneficial in treating degenerative ocular diseases .

Diabetic Macular Edema

Initial clinical investigations have also explored risuteganib's efficacy in treating diabetic macular edema (DME) . The compound's mechanism of action, particularly its effects on oxidative stress and mitochondrial function, may be beneficial in addressing the pathophysiology of DME.

Adverse EventIncidenceResolution
Vitreous floatersReported (specific % not provided)Spontaneous recovery without sequelae
Drug-related serious adverse eventsNone reported-

This safety profile is particularly important for treatments targeting retinal diseases, as these conditions often require long-term management and repeated interventions.

Current Status and Future Directions

Regulatory Status

As of April 2023, Allegro Ophthalmics received FDA agreement under a Special Protocol Assessment for the design of its phase 2b/3 clinical trial of risuteganib for intermediate dry AMD . This agreement establishes a clear regulatory pathway for risuteganib's continued development and potential market approval.

Predictive Factors for Treatment Response

Investigator analysis from clinical trials has suggested that baseline optical coherence tomography (OCT) measurements may help identify which patients might respond best to risuteganib therapy. Specifically, outer retinal thickness appears to be a predictor of potential visual acuity improvement, with better preservation of outer retinal thickness correlating with improved treatment outcomes .

Ongoing and Planned Clinical Trials

The phase 2b/3 study design builds upon Allegro's completed phase 2a study. This next stage of clinical development will further evaluate risuteganib's efficacy and safety in a larger patient population, potentially paving the way for marketing approval .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator